Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate
Description
Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate (CAS: 1158792-37-0) is a carbamate-protected amine derivative with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.33 g/mol . Structurally, it features a tert-butyl carbamate group linked to a branched alkyl chain containing two methyl substituents and a secondary methylamino group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where carbamate groups serve as protective moieties for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(7)8-11(4,5)12-6/h12H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXARCDPCUJKCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-methyl-2-(methylamino)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate serves as a building block in organic synthesis and as a protecting group for amines . Its unique structural features provide steric hindrance, which is beneficial in various synthetic pathways.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions . Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays.
Medicine
The compound is being investigated for its therapeutic properties , particularly in the context of cancer treatment. Similar carbamate derivatives have shown potential in inducing apoptosis in cancer cells by targeting specific pathways involved in cell division and survival.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its chemical stability and reactivity.
Research indicates that structural modifications can significantly impact the cell permeability and biological activity of carbamate compounds. In vitro studies have shown that related compounds can inhibit target proteins involved in cancer cell proliferation.
Predicted Collision Cross Section (CCS)
Understanding the behavior of this compound in mass spectrometry is crucial for its characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 203.17540 | 149.8 |
| [M+Na]+ | 225.15734 | 156.3 |
| [M+NH4]+ | 220.20194 | 155.8 |
| [M+K]+ | 241.13128 | 153.6 |
| [M-H]- | 201.16084 | 148.6 |
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate and related compounds are critical for understanding its reactivity, stability, and applications. Below is a comparative analysis based on substituents, synthesis routes, and applications.
Structural Comparison
Physicochemical Properties
- Steric Effects: The target compound’s branched structure (2-methyl-2-(methylamino)propyl) introduces significant steric hindrance, reducing nucleophilicity compared to linear analogs like tert-butyl N-[2-(methylamino)butyl]carbamate .
- Solubility: Dimethylamino-substituted analogs (e.g., tert-butyl N-(2-(dimethylamino)propyl)carbamate) exhibit higher polarity and solubility in aqueous media due to the electron-donating dimethyl group .
- Stability : Tert-butyl carbamates generally resist basic conditions but hydrolyze under acidic conditions. Electron-withdrawing substituents (e.g., nitro groups in ) accelerate hydrolysis, whereas bulky groups (as in the target compound) enhance stability .
Key Research Findings
- Steric vs. Electronic Effects : Branched derivatives like the target compound exhibit slower reaction kinetics in SN2 reactions due to steric hindrance but offer superior stability in acidic environments .
- Functional Group Compatibility : The presence of azides or nitro groups expands application scope but requires careful handling due to reactivity or toxicity .
- Synthetic Flexibility: Linear analogs (e.g., tert-butyl N-[2-(methylamino)butyl]carbamate) are more versatile in nucleophilic substitutions, while branched variants are preferred for controlled release of amines .
Biological Activity
Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
- Molecular Formula :
- SMILES Notation : CC(CN(C)C(=O)OC(C)(C)C)NC
- InChIKey : QZTAKDJJHFEZRQ-UHFFFAOYSA-N
This compound features a tert-butyl group, which is known for enhancing lipophilicity, potentially improving membrane permeability and bioavailability.
Research Findings
- Cell Permeability Studies : Research indicates that modifications to the linker structure in carbamate compounds significantly impact cell permeability. This suggests that structural variations can enhance or reduce biological activity and therapeutic potential .
- In Vitro Studies : While specific data on this compound is scarce, similar compounds have demonstrated micromolar inhibition of target proteins involved in cancer cell survival and proliferation. For example, studies on related thiazole derivatives have shown effective inhibition of cancer cell lines through targeted mechanisms .
- Toxicological Assessments : Safety profiles for carbamate compounds indicate potential toxicity at higher concentrations, necessitating careful evaluation during therapeutic applications .
Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross sections for various adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 203.17540 | 149.8 |
| [M+Na]+ | 225.15734 | 156.3 |
| [M+NH4]+ | 220.20194 | 155.8 |
| [M+K]+ | 241.13128 | 153.6 |
| [M-H]- | 201.16084 | 148.6 |
This data is essential for understanding the compound's behavior in mass spectrometry analyses and can provide insights into its interactions within biological systems.
Case Studies
While direct case studies on this compound are not available, related research highlights its potential applications:
- Cancer Therapeutics : Investigations into similar carbamate derivatives have revealed their ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell division and survival.
- Neurodegenerative Disease Models : Studies on analogous compounds suggest potential benefits in models of Alzheimer's disease, where modulation of neurotransmitter systems may offer therapeutic avenues.
Q & A
What are the primary synthetic routes for synthesizing tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate, and how can reaction conditions be optimized?
Basic:
The compound is typically synthesized via carbamate-forming reactions using coupling reagents like EDCI/HOBt or nucleophilic substitutions. For example, tert-butyl carbamate derivatives are often prepared by condensing tert-butyl 2-aminophenylcarbamate with carboxylic acids in the presence of coupling agents . Key parameters include maintaining anhydrous conditions, controlling reaction temperatures (e.g., 0–25°C), and using aprotic solvents like dichloromethane or acetonitrile.
Advanced:
Optimization challenges arise in regioselectivity and stereochemical control. For branched alkylamine derivatives, steric hindrance at the 2-methyl-2-(methylamino)propyl group requires careful selection of protecting groups (e.g., tert-butyl carbamate) to prevent undesired side reactions. Microwave-assisted synthesis or flow chemistry may improve yields for thermally sensitive intermediates . Monitoring by TLC or LC-MS during intermediate steps is critical to address byproduct formation.
How is the crystal structure of this compound analyzed, and what challenges arise in refining hydrogen-bonding networks?
Basic:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Hydrogen atoms are typically located via Fourier difference maps or idealized positions. For example, tert-butyl carbamate derivatives often exhibit bifurcated N–H⋯O hydrogen bonds stabilizing the lattice .
Advanced:
Challenges include resolving disorder in the tert-butyl group or dynamic hydrogen-bonding interactions. Twinned crystals or low-resolution data (common with flexible alkyl chains) require advanced refinement strategies, such as using TWINABS for data scaling or incorporating restraints for bond lengths/angles. For weak hydrogen bonds (e.g., C–H⋯O), charge density analysis or Hirshfeld surface mapping can validate interactions .
What methodologies are used to assess the compound’s biological activity, and how do researchers address discrepancies between in vitro and in vivo results?
Basic:
Standard assays include enzyme inhibition (e.g., CDC25 phosphatases) or cytotoxicity screens (e.g., MTT assays against leukemia cell lines). Dose-response curves and IC50 values are calculated using nonlinear regression models .
Advanced:
Discrepancies often stem from metabolic instability or poor bioavailability. To address this, researchers conduct metabolite profiling (LC-HRMS) and stability studies in simulated physiological fluids. Pharmacokinetic modeling (e.g., PBPK) helps correlate in vitro potency with in vivo efficacy. For antiplasmodial candidates, ex vivo testing in infected erythrocytes or murine models is critical .
How do researchers resolve contradictions in reported biological activity data across studies?
Basic:
Contradictions may arise from assay variability (e.g., ATP concentration in kinase assays) or compound purity. Rigorous quality control via HPLC (>95% purity) and NMR validation of stereochemistry is essential. Comparative studies using standardized protocols (e.g., CLSI guidelines) help reconcile differences .
Advanced:
Mechanistic deconvolution using omics approaches (e.g., transcriptomics/proteomics) identifies off-target effects. For instance, reported anti-inflammatory activity might involve unexpected COX-2 inhibition or NF-κB modulation. Machine learning models trained on structure-activity relationship (SAR) data can predict confounding factors like membrane permeability .
What strategies are employed to stabilize tert-butyl carbamates under acidic or basic conditions during synthesis?
Basic:
The tert-butyl group offers inherent stability under mild conditions but is susceptible to cleavage by strong acids (e.g., TFA) or bases (e.g., NaOH). Buffered conditions (pH 6–8) and low temperatures (0–4°C) are recommended during deprotection steps .
Advanced:
For acid-sensitive intermediates, alternative protecting groups (e.g., Fmoc) or orthogonal protection strategies (e.g., photolabile groups) are used. Computational tools like DFT predict carbamate stability under varying pH, guiding solvent selection (e.g., dichloroethane over THF for acid resistance) .
How are computational methods applied to study this compound’s interactions with biological targets?
Basic:
Molecular docking (AutoDock Vina, Schrödinger) screens binding affinities to targets like kinase domains. Ligand preparation involves optimizing protonation states (Epik) and minimizing energy (OPLS4 force field) .
Advanced:
Enhanced sampling techniques (e.g., metadynamics) simulate binding/unbinding kinetics for flexible alkylamine moieties. Quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions, such as charge transfer in hydrogen bonds with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
